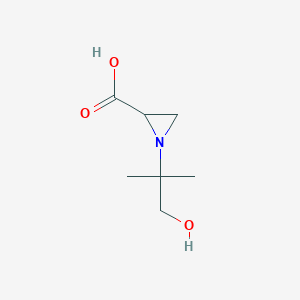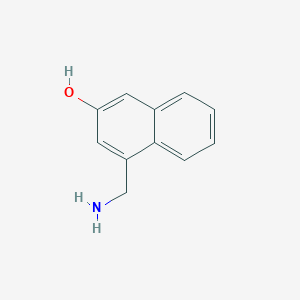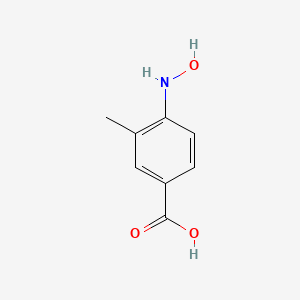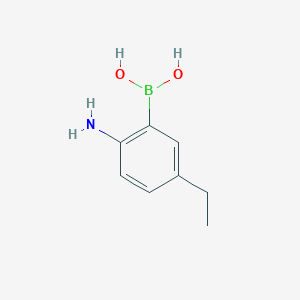
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid is a unique organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-2-ol and aziridine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids to facilitate the formation of the aziridine ring. For example, the use of sodium hydride (NaH) as a base can promote the cyclization of the intermediate to form the aziridine ring.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as thiols or amines attack the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions: Typical reagents include strong acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (NH3, RSH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted aziridines, amines, alcohols, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Industry: The compound is used in the production of polymers and materials with specific properties, such as high strength and chemical resistance.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening and formation of covalent bonds with target molecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can covalently modify enzyme active sites, thereby inhibiting their activity. The molecular targets often include enzymes with nucleophilic residues such as cysteine or serine.
Vergleich Mit ähnlichen Verbindungen
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid can be compared with other aziridine derivatives:
Aziridine-2-carboxylic acid: Lacks the hydroxy and methylpropan-2-yl substituents, making it less sterically hindered and potentially more reactive.
Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid, which can alter its reactivity and solubility properties.
1-(1-Hydroxy-2-methylpropan-2-yl)aziridine: Similar structure but lacks the carboxylic acid group, affecting its acidity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
331416-38-7 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2,4-9)8-3-5(8)6(10)11/h5,9H,3-4H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
JEQGXOPVHBKDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)N1CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)


![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B15071740.png)
![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)




![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
